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molecular formula C15H13FO2 B8322869 5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde

5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde

Cat. No. B8322869
M. Wt: 244.26 g/mol
InChI Key: XJQXZHLNODUMCM-UHFFFAOYSA-N
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Patent
US06566535B1

Procedure details

Under an argon atmosphere, tetrakistriphenylphosphine palladium (69 mg) was added to 5 ml of 1,2-dimethoxyethane. A mixture resulting from dissolving 5-bromo-2-fluorobenzaldehyde (406 mg) in 5 ml of 1,2-dimethoxyethane was added. A mixture resulting from dissolving 4-ethoxyphenylboric acid (398 mg) in 1.5 ml of 1,2-dimethoxyethane was added. Two milliliter of 2M sodium carbonate solution was added. Stirring was conducted for one hour and ten minutes under reflux. After cooling to room temperature, 20 ml of toluene was added and was washed with 10 ml of water twice, 10 ml of a 2N sodium hydroxide solution twice and 10 ml of water twice. After drying with anhydrous sodium sulfate, the mixture was concentrated. The concentrated matter was purified by silica gel chromatography (hexane/ethyl acetate=4/1). The resulting effective fractions were concentrated to yield 5-(4-ethoxyphenyl)-2-fluorobenzaldehyde (369 mg, Yield 76%).
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
69 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
406 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
4-ethoxyphenylboric acid
Quantity
398 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH2:11]([O:13][C:14]1[CH:19]=[CH:18][C:17](OB(O)O)=[CH:16][CH:15]=1)[CH3:12].C(=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1>COCCOC>[CH2:11]([O:13][C:14]1[CH:19]=[CH:18][C:17]([C:2]2[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=2)[CH:7]=[O:8])=[CH:16][CH:15]=1)[CH3:12] |f:2.3.4|

Inputs

Step One
Name
tetrakistriphenylphosphine palladium
Quantity
69 mg
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
406 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
4-ethoxyphenylboric acid
Quantity
398 mg
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)OB(O)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
COCCOC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixture resulting
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A mixture resulting
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
was washed with 10 ml of water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
The concentrated matter was purified by silica gel chromatography (hexane/ethyl acetate=4/1)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting effective fractions were concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C=1C=CC(=C(C=O)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 369 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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